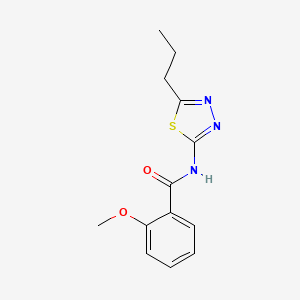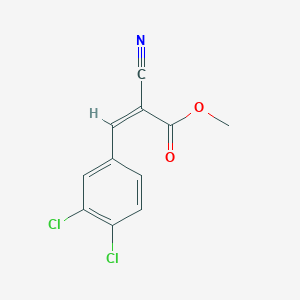
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide, also known as Clenbuterol, is a beta-2 adrenergic receptor agonist that is commonly used in the field of scientific research. It is a sympathomimetic drug that is structurally similar to epinephrine and salbutamol. Clenbuterol has been extensively studied for its potential use in treating respiratory disorders such as asthma, as well as its ability to enhance athletic performance.
Wirkmechanismus
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide acts as a beta-2 adrenergic receptor agonist, which means it binds to and activates these receptors in the body. This activation leads to a number of physiological effects, including increased heart rate, increased metabolism, and dilation of the bronchial tubes. These effects make N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide useful in treating respiratory disorders and enhancing athletic performance.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide has a number of biochemical and physiological effects on the body. It has been shown to increase protein synthesis and decrease protein degradation in muscle tissue, leading to an increase in muscle mass. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide has been shown to increase metabolic rate and reduce body fat, making it useful in weight loss and bodybuilding.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide has a number of advantages and limitations for use in lab experiments. One advantage is its ability to enhance athletic performance, making it useful in studying the effects of exercise on the body. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide's ability to increase muscle mass and reduce body fat makes it useful in studying the effects of nutrition and metabolism on the body. However, N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide's potential for abuse as a performance-enhancing drug and its potential side effects make it important to use caution when using it in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide. One area of interest is its potential use in treating respiratory disorders such as asthma. Additionally, further research is needed to fully understand the mechanisms by which N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide enhances athletic performance and its potential side effects. Finally, there is a need for more research on the long-term effects of N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide use in humans.
Synthesemethoden
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide can be synthesized through a number of methods, including chemical synthesis and microbial fermentation. One common method involves the reaction of 4-amino-3,5-dichloroacetophenone with 2-bromo-2-methylpropionic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide has been extensively studied for its potential use in treating respiratory disorders such as asthma. It has been shown to improve lung function and reduce airway inflammation in animal models. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide has been studied for its potential use in enhancing athletic performance. It has been shown to increase muscle mass and reduce body fat in animal models, leading to its use as a performance-enhancing drug in some sports.
Eigenschaften
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-7(2)12(15)14-11-9(4)5-8(3)6-10(11)13/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDOOVITHIYETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B7458777.png)
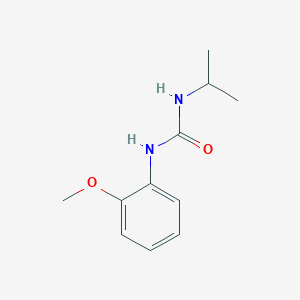



![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)

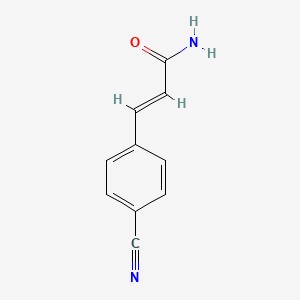

![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)
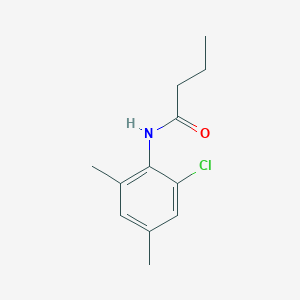
![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)
